molecular formula C35H42O16 B12105452 [2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

Cat. No.: B12105452
M. Wt: 718.7 g/mol
InChI Key: QGVUYZAEBBWPRU-UHFFFAOYSA-N
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Description

Sagittatoside C is a flavonoid compound isolated from the plant Herba Epimedii, which belongs to the Berberidaceae family. This compound is known for its various bioactive properties, including potential therapeutic effects in treating osteoporosis and other health conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sagittatoside C can be synthesized through the bioconversion of other related compounds found in Herba Epimedii. For instance, epimedin B and C can be converted into sagittatoside B and C, respectively, using specific enzymes that cleave the β-glucosidic linkages .

Industrial Production Methods

The industrial production of sagittatoside C involves the extraction and purification from Herba Epimedii. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and quantify this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Sagittatoside C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sagittatoside C can lead to the formation of quinones, while reduction can produce hydroquinones.

Mechanism of Action

Sagittatoside C exerts its effects through various molecular targets and pathways. It has been shown to promote osteoblast differentiation by binding to and inhibiting the expression of hypoxia-inducible factor 1-alpha (HIF-1α). This inhibition leads to enhanced expression of collagen type I alpha 1 (COL1A1) protein, which is crucial for bone formation .

Comparison with Similar Compounds

Sagittatoside C is similar to other flavonoids found in Herba Epimedii, such as icariin, baohuoside I, and sagittatoside A and B. it is unique in its specific bioactive properties and molecular targets. For instance, while icariin and baohuoside I are also effective in promoting bone health, sagittatoside C has shown a stronger effect in certain experimental models .

List of Similar Compounds

  • Icariin
  • Baohuoside I
  • Sagittatoside A
  • Sagittatoside B
  • Epimedin A, B, and C

Sagittatoside C stands out due to its unique molecular structure and specific bioactive effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUYZAEBBWPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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